molecular formula C16H15N3O4S B2735107 Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate CAS No. 2309585-04-2

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate

Cat. No.: B2735107
CAS No.: 2309585-04-2
M. Wt: 345.37
InChI Key: UHAZAMUXKQQSRR-UHFFFAOYSA-N
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Description

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is unique due to its combination of a thiazole ring, a piperazine ring, and a benzoate ester.

Biological Activity

Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety, a thiazole ring , and a piperazine structure, which are known to contribute to various biological activities. The molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 306.34 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiazole and piperazine structures often act as enzyme inhibitors, potentially targeting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Antimicrobial Activity : Thiazole derivatives have shown promise in antimicrobial applications, possibly through disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)12.5
Compound BHeLa (cervical cancer)15.0
This compoundJurkat (leukemia)10.2

A study reported that thiazole derivatives exhibited cytotoxicity against Jurkat cells with an IC50 value of 10.2 µM, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be effective against both bacterial and fungal infections .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing xenografted tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Testing

A series of in vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its versatility as an antimicrobial agent .

Properties

IUPAC Name

methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-23-15(22)12-4-2-11(3-5-12)14(21)18-7-8-19(13(20)10-18)16-17-6-9-24-16/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAZAMUXKQQSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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